molecular formula C15H13N3O3S B11397107 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397107
M. Wt: 315.3 g/mol
InChI Key: FDTZAVUUGCTUBK-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiadiazole ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the chromene moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole or chromene derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The chromene moiety can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N’-(2-hydroxyethyl)ethanediamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the thiadiazole and chromene moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-3-13-17-18-15(22-13)16-14(20)12-7-10(19)9-5-4-8(2)6-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,18,20)

InChI Key

FDTZAVUUGCTUBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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